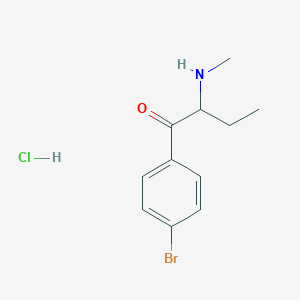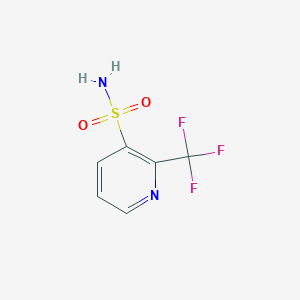![molecular formula C13H24N2O B13504160 3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13504160.png)
3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane is a complex organic compound that features a bicyclic structure with a morpholine moiety. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The 8-azabicyclo[3.2.1]octane scaffold is central to many biologically active molecules, making it a significant target for synthetic and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic structure from acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthetic routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to neurotransmitter systems due to its structural similarity to tropane alkaloids.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: It can be used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor sites, modulating their activity. This interaction can influence various biological pathways, making it a valuable tool in pharmacological research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropane: Shares the 8-azabicyclo[3.2.1]octane scaffold but lacks the morpholine moiety.
Cocaine: A well-known tropane alkaloid with significant biological activity.
Scopolamine: Another tropane alkaloid used for its anticholinergic properties.
Uniqueness
3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane is unique due to the presence of the morpholine moiety, which can enhance its solubility and interaction with biological targets. This structural feature distinguishes it from other tropane alkaloids and can lead to different pharmacological profiles .
Propriétés
Formule moléculaire |
C13H24N2O |
|---|---|
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
4-[2-(8-azabicyclo[3.2.1]octan-3-yl)ethyl]morpholine |
InChI |
InChI=1S/C13H24N2O/c1-2-13-10-11(9-12(1)14-13)3-4-15-5-7-16-8-6-15/h11-14H,1-10H2 |
Clé InChI |
BUCJBQKPPPGUTM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(CC1N2)CCN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate](/img/structure/B13504090.png)

![rac-(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504094.png)



![(3-Aminopropyl)[(3,5-dichlorophenyl)methyl]amine](/img/structure/B13504128.png)
![1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13504143.png)


![[(Dimethyl-1,2-oxazol-4-yl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B13504169.png)

